5-(3-Cyanophenyl)-5-oxovaleronitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the aromatic ring and the nitrile groups, which could impact its chemical properties and reactivity. The presence of both electron-withdrawing (nitrile) and electron-donating (phenyl) groups could also influence its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of nitrile groups could increase its polarity, influencing its solubility and boiling point .
Scientific Research Applications
Synthesis and Catalysis
- Synthesis of Complex Molecules : The utility of cyanophenyl derivatives in synthesizing complex molecules has been demonstrated through the preparation of novel iron(II) and cobalt(II) phthalocyanine complexes. These complexes, characterized by spectroscopic methods, have been employed as catalysts for the oxidation of cyclohexene, showcasing their potential in synthetic chemistry and catalysis (E. Saka et al., 2013).
Material Science and Photophysics
- Advanced Material Applications : Research on silicon-based oxynitride and nitride phosphors for white LEDs highlights the significance of compounds like 5-(3-Cyanophenyl)-5-oxovaleronitrile in the development of new luminescent materials. These compounds contribute to a broad excitation band and enable the absorption of blue-to-green light, which is crucial for enhancing the performance of white LEDs (R. Xie & N. Hirosaki, 2007).
Organic Electronics
- Organic Light Emitting Devices (OLEDs) : The synthesis and characterization of donor-π-acceptor (D-π-A)-type fluorophores, incorporating cyano groups as acceptors, exemplify the application of cyanophenyl derivatives in organic electronics. These compounds exhibit aggregation-enhanced emission (AEE) features and have been utilized in high-performance OLEDs, demonstrating their versatility as both highly efficient nondoped emitters and excellent hosts (Chao Wu et al., 2017).
Biochemical Applications
- Visualization of Actively Respiring Bacteria : The use of redox dyes, such as 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), for the direct visualization of actively respiring bacteria, underscores the broader biochemical applications of cyanophenyl derivatives. These compounds facilitate the enumeration of metabolic active bacteria in environmental samples, contributing to microbiological research and environmental monitoring (G. Rodriguez et al., 1992).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as berotralstat, have been studied . Berotralstat is an orally administered kallikrein inhibitor developed for hereditary angioedema (HAE) .
Result of Action
Similar compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Action Environment
The success of sm cross-coupling reactions, which use similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
Properties
IUPAC Name |
3-(4-cyanobutanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-7-2-1-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEOODHLLFNBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642231 | |
Record name | 3-(4-Cyanobutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-60-7 | |
Record name | 3-(4-Cyanobutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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